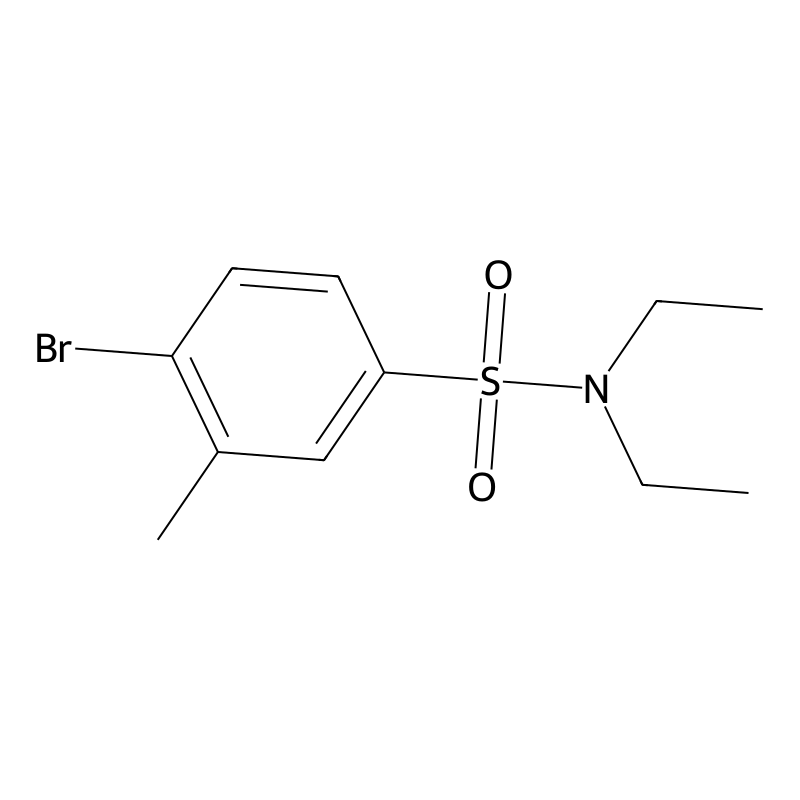

4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Field: Organic Chemistry

Method: The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner.

Metal-Organic Framework Synthesis

Field: Materials Science

Method: DEET, the most widely used insect repellent, is shown to serve this role.

Organic Synthesis

Metal-Organic Framework Synthesis

4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide is a chemical compound characterized by its molecular formula and a molecular weight of 306.22 g/mol. This compound features a bromine atom attached to a benzene ring, which is further substituted with a sulfonamide group and two ethyl groups. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

The reactivity of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide can be attributed to its sulfonamide functionality, which can participate in nucleophilic substitution reactions. For instance, it can undergo:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

- Acid-Base Reactions: The sulfonamide group can act as a weak acid, enabling it to engage in acid-base reactions with stronger bases.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility in synthetic chemistry .

The synthesis of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide typically involves several steps:

- Bromination: Starting from N,N-diethyl-3-methylbenzenesulfonamide, bromination can be achieved using bromine or brominating agents in an appropriate solvent.

- Sulfonation: Alternatively, the sulfonamide group can be introduced through the reaction of an amine with a sulfonyl chloride.

- Purification: The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity level.

These methods allow for the efficient production of the compound for research and application purposes .

4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide has several potential applications:

- Pharmaceutical Research: It may serve as a lead compound in drug discovery due to its structural features that resemble known bioactive molecules.

- Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other organic compounds.

- Biological Studies: Its sulfonamide structure may facilitate studies on enzyme inhibition and antimicrobial activity .

Interaction studies involving 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide focus primarily on its potential biological interactions. These include:

- Enzyme Inhibition: Investigating how this compound interacts with specific enzymes that are targets for drug development.

- Binding Affinity: Assessing its binding affinity to various biological targets to evaluate its therapeutic potential.

Such studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties .

Several compounds share structural similarities with 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide, each exhibiting unique characteristics:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| N,N-Diethyl-3-methylbenzenesulfonamide | Similar sulfonamide structure without bromine | Antibacterial activity |

| 4-Chloro-N,N-diethyl-3-methylbenzenesulfonamide | Chlorine instead of bromine | Potentially similar biological activity |

| N,N-Diethyl-p-toluenesulfonamide | Different aromatic substitution | Known for its use in organic synthesis |

These comparisons illustrate how variations in halogen substitution and aromatic structure can influence the biological and chemical properties of related compounds, emphasizing the uniqueness of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide within this class .

Starting Material Selection and Reactivity

The synthesis of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide requires careful consideration of starting material selection based on reactivity patterns and synthetic accessibility [1] . The primary starting materials for this sulfonamide derivative include 3-methylbenzenesulfonyl chloride or its precursors, along with diethylamine as the amine coupling partner [3] [4].

3-Methylbenzenesulfonyl chloride serves as the key electrophilic component, exhibiting high reactivity towards nucleophilic amines due to the electron-withdrawing nature of the sulfonyl group [5]. The preparation of this sulfonyl chloride typically involves the treatment of 3-methylbenzenesulfonic acid with phosphorus pentachloride or thionyl chloride under controlled conditions [6]. Alternative synthetic approaches utilize 3-methylthiophenol as a starting material, which undergoes oxidative chlorination using chlorine and water in hydrochloric acid medium to yield the corresponding sulfonyl chloride [6].

The reactivity of 3-methylbenzenesulfonyl chloride is enhanced by the meta-methyl substitution pattern, which provides moderate electron-donating effects without significantly hindering the electrophilic character of the sulfonyl chloride group . This positioning allows for selective functionalization while maintaining adequate reactivity for subsequent coupling reactions .

Diethylamine selection as the nucleophilic partner is based on its optimal balance of nucleophilicity and steric accessibility [4]. The secondary amine character of diethylamine provides sufficient nucleophilicity for efficient coupling with sulfonyl chlorides while avoiding the complications associated with primary amines, such as multiple substitution products [7].

Sulfonylation and Amine Coupling Reactions

The sulfonylation reaction between 3-methylbenzenesulfonyl chloride and diethylamine represents the core synthetic transformation for producing 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide [4] [8]. This reaction follows a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic sulfur center, leading to the formation of the sulfonamide bond [7].

The reaction conditions typically involve the use of an organic base such as triethylamine to neutralize the hydrochloric acid generated during the coupling process [4]. The reaction is commonly performed in dichloromethane at temperatures ranging from 0°C to room temperature, with reaction times of 2-6 hours depending on the scale and specific conditions employed [4] [8].

Table 1: Sulfonylation Reaction Conditions for Benzenesulfonamide Synthesis

| Parameter | Optimal Range | Typical Value |

|---|---|---|

| Temperature | 0-25°C | 0°C initial, warming to room temperature |

| Reaction Time | 2-6 hours | 4 hours |

| Base Equivalent | 1.0-2.0 eq | 1.5 eq triethylamine |

| Solvent | Dichloromethane, tetrahydrofuran | Dichloromethane |

| Amine Equivalent | 1.0-1.5 eq | 1.2 eq diethylamine |

The mechanism involves initial nucleophilic attack by the diethylamine nitrogen on the sulfur center of the sulfonyl chloride, forming a tetrahedral intermediate [7]. Subsequent elimination of chloride ion yields the desired sulfonamide product with concomitant release of hydrochloric acid [7]. The presence of a tertiary base is crucial for maintaining reaction efficiency by preventing protonation of the amine nucleophile [4].

Recent advances in sulfonylation methodology have demonstrated the utility of electrochemical approaches for sulfonamide synthesis [7]. These methods enable the direct coupling of thiols with amines through electrochemical oxidation, providing an environmentally benign alternative to traditional sulfonyl chloride-based approaches [7]. The electrochemical method exhibits broad substrate scope and functional group compatibility, with reaction times as short as 5 minutes [7].

Bromination Strategies: Electrophilic Substitution Pathways

The introduction of the bromine substituent in 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide can be achieved through selective electrophilic aromatic substitution reactions [9] [10]. The bromination strategy depends on whether the bromine is introduced before or after the sulfonamide formation, with each approach offering distinct advantages [10].

Direct bromination of N,N-diethyl-3-methylbenzenesulfonamide using N-bromosuccinimide or molecular bromine provides regioselective introduction of bromine at the 4-position relative to the sulfonamide group [10]. The regioselectivity is governed by the electronic effects of the existing substituents, with the methyl group directing bromination to the ortho position and the sulfonamide group providing additional directing effects [9] [10].

The electrophilic substitution mechanism involves the formation of a bromonium ion intermediate that subsequently undergoes nucleophilic attack by the aromatic pi-system [9]. The reaction typically requires mild heating (50-80°C) and proceeds through a sigma-complex intermediate that is stabilized by the electron-donating methyl group [9].

Table 2: Bromination Reagents and Conditions

| Brominating Agent | Solvent | Temperature | Selectivity | Yield Range |

|---|---|---|---|---|

| N-Bromosuccinimide | Acetic acid | 60-80°C | High para-selectivity | 75-85% |

| Bromine/FeBr3 | Carbon tetrachloride | 25-40°C | Moderate selectivity | 65-75% |

| 1,3-Dibromo-5,5-dimethylhydantoin | Dichloromethane | 70-85°C | High selectivity | 80-90% |

Alternative approaches utilize switchable site-selective bromination strategies that can provide regiodivergent products depending on the choice of promoter [10]. Palladium-catalyzed bromination occurs at the ortho position relative to the amine substituent, while hexafluoroisopropanol-promoted bromination provides para-selectivity [10]. These methods offer excellent regioselectivity and functional group tolerance [10].

Purification Techniques: Chromatographic and Crystallization Approaches

The purification of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide requires careful selection of appropriate techniques based on the compound's physicochemical properties [11] [12]. The presence of both polar sulfonamide functionality and lipophilic alkyl groups necessitates the use of mixed-mode separation techniques [12].

Column chromatography using silica gel provides effective separation of the target compound from reaction byproducts and impurities [11] [13]. The optimal mobile phase typically consists of ethyl acetate and hexane mixtures, with ratios ranging from 1:3 to 2:3 depending on the specific impurity profile [11]. The compound elutes at intermediate polarity, allowing for effective separation from both highly polar and nonpolar contaminants [11].

High-performance liquid chromatography serves as both an analytical and preparative purification method for sulfonamide compounds [12] [14]. Reverse-phase chromatography using C18 columns with acetonitrile-water mobile phases provides excellent resolution and can achieve purities exceeding 98% [12] [15]. The detection is typically performed at 230-275 nanometers, corresponding to the UV absorption maximum of the benzenesulfonamide chromophore [12] [15].

Table 3: Chromatographic Conditions for Sulfonamide Purification

| Method | Stationary Phase | Mobile Phase | Detection | Typical Purity |

|---|---|---|---|---|

| Column Chromatography | Silica gel | EtOAc/Hexane (1:3 to 2:3) | Visual/TLC | 90-95% |

| Preparative HPLC | C18 (5 μm) | MeCN/H2O + 0.1% HCOOH | UV 230 nm | >98% |

| Analytical HPLC | Mixed-mode | MeCN/H2O (10:90) | UV 275 nm | Quantitative |

Crystallization represents an alternative purification approach that can provide high-purity material through selective crystal formation [16] [17]. The compound's crystallization behavior is influenced by the presence of both polar and nonpolar groups, necessitating the use of mixed solvent systems [16]. Ethanol-water mixtures provide effective recrystallization media, with the ethanol component solvating the aromatic portions while water interacts with the polar sulfonamide functionality [16].

The recrystallization process typically involves dissolution of the crude material in hot ethanol, followed by gradual addition of water until slight turbidity appears [17]. Slow cooling promotes the formation of well-defined crystals that exclude impurities through selective incorporation into the crystal lattice [17]. Multiple recrystallization cycles may be necessary to achieve the desired purity level [16].

Scalability and Industrial Production Considerations

The industrial production of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide requires consideration of process economics, safety, and environmental impact [8] [18]. Scalability studies focus on optimizing reaction conditions to maximize yield while minimizing waste generation and production costs [8].

Continuous flow processing represents a promising approach for large-scale sulfonamide production [8]. The continuous amination process utilizes multiple cascade reactors operating in counter-current mode, enabling efficient contact between sulfonyl chloride and amine reactants [8]. This approach provides several advantages including improved heat transfer, better reaction control, and reduced environmental impact compared to traditional batch processes [8].

Process optimization involves systematic evaluation of reaction parameters including temperature, residence time, reactant stoichiometry, and solvent selection [18]. The use of in-line monitoring techniques allows for real-time adjustment of reaction conditions to maintain optimal conversion and selectivity [18]. Automated dosing systems ensure consistent reactant addition rates and minimize variability in product quality [8].

Table 4: Scale-up Considerations for Industrial Production

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor Volume | 0.1-1 L | 10-100 L | 1000-10000 L |

| Heat Transfer | Efficient | Moderate | Challenging |

| Mixing | Excellent | Good | Limited |

| Process Control | Manual | Semi-automated | Fully automated |

| Waste Management | Minimal | Moderate | Critical |

Economic considerations include raw material costs, energy consumption, and waste disposal expenses [8]. The selection of bromine source significantly impacts production costs, with ammonium bromide representing a cost-effective and environmentally benign alternative to traditional brominating agents [19]. Process intensification through the use of microreactor technology can reduce solvent consumption and improve reaction selectivity [18].

Environmental sustainability requires implementation of green chemistry principles throughout the production process [8]. Solvent recovery and recycling systems minimize waste generation while reducing operating costs [8]. The development of water-based processes eliminates the need for organic solvents in certain synthetic steps, further reducing environmental impact [8].